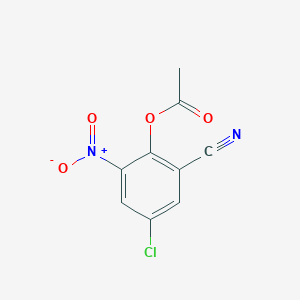

(4-Bromo-2-chlorophenoxy)acetyl chloride

Descripción general

Descripción

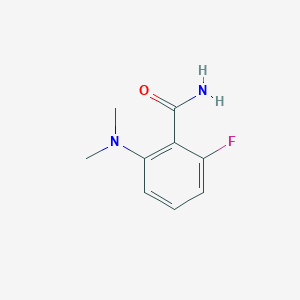

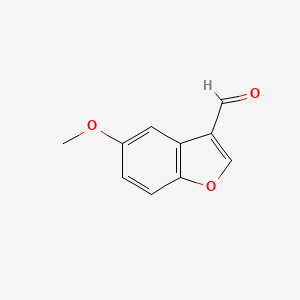

The compound "(4-Bromo-2-chlorophenoxy)acetyl chloride" is a halogenated acetyl chloride derivative. While the specific compound is not directly studied in the provided papers, related compounds and their reactivity, synthesis, and structural analysis have been explored. These related compounds provide insight into the potential characteristics and behaviors of "(4-Bromo-2-chlorophenoxy)acetyl chloride".

Synthesis Analysis

The synthesis of halogenated acetyl compounds typically involves halogenation reactions, as seen in the synthesis of 1-bromo-2,3,6-tri-O-acetyl-4-chloro-4-deoxy-α-D-galactopyranose, which was achieved through a series of reactions including dehydration, hydrolysis, acetylation, and bromination . Similarly, the synthesis of 2-chloro-1-(4-chlorophenyl) ethanone was performed using chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride . These methods suggest that "(4-Bromo-2-chlorophenoxy)acetyl chloride" could potentially be synthesized through halogenation of a suitable phenol derivative followed by acetylation.

Molecular Structure Analysis

The molecular structures of acetyl chloride and acetyl bromide have been investigated, providing bond lengths and angles that can be used to infer the structure of "(4-Bromo-2-chlorophenoxy)acetyl chloride" . For instance, the C=O and C-Cl bond lengths in acetyl chloride are 1.187 Å and 1.798 Å, respectively . These values can help predict the molecular geometry and electronic distribution in "(4-Bromo-2-chlorophenoxy)acetyl chloride".

Chemical Reactions Analysis

The reactivity of acetyl halides with various substrates can be complex. For example, Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine were used in oxidation/Suzuki coupling reactions . This indicates that halogenated acetyl compounds can participate in cross-coupling reactions, which could be relevant for "(4-Bromo-2-chlorophenoxy)acetyl chloride" in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetyl halides, such as boiling points, melting points, and reactivity, are influenced by the presence of halogen atoms. The electron-withdrawing effects of the halogens can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . The steric and electronic effects of the bromo and chloro substituents in "(4-Bromo-2-chlorophenoxy)acetyl chloride" would likely affect its reactivity and physical properties, although specific data for this compound is not provided in the papers.

Aplicaciones Científicas De Investigación

Environmental Impact and Mechanisms

Chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, are widely used herbicides with extensive studies examining their environmental persistence and potential carcinogenic effects. For instance, Stackelberg (2013) conducted a systematic review evaluating the carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA, suggesting no strong support for a genotoxic mode of action but highlighting plausible hypotheses for other carcinogenic modes (Stackelberg, 2013). Furthermore, chlorophenols, as degradation products of chlorophenoxy compounds, have been reviewed for their formation in municipal solid waste incineration and potential as precursors of dioxins, indicating the environmental pathways and impact of these compounds (Peng et al., 2016).

Toxicological Studies

Toxicological aspects, including the mechanisms of toxicity and clinical features of acute poisoning by chlorophenoxy herbicides, have been extensively reviewed, providing insights into the adverse health effects following exposure. For instance, Bradberry et al. (2000) detailed the toxicological mechanisms and clinical management of acute chlorophenoxy herbicide poisoning, emphasizing the diverse toxicological profiles of these compounds and the need for specific management strategies in cases of poisoning (Bradberry et al., 2000).

Human Health Concerns

The potential impact of chlorophenoxy herbicides on human health, particularly concerning carcinogenicity, has been a subject of debate. Research synthesizing epidemiological data has attempted to clarify the associations between exposure to these herbicides and cancer risk, with mixed findings suggesting the need for further investigation to understand the full extent of these risks (Smith et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that similar compounds can interact with a variety of biological targets, such as enzymes or receptors, and modify their activity .

Mode of Action

It’s known that similar compounds can act as electrophiles, reacting with nucleophilic sites in biological targets . This can lead to changes in the target’s structure and function, potentially altering cellular processes .

Biochemical Pathways

Similar compounds can affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these changes can vary widely, potentially leading to changes in cellular function or viability .

Pharmacokinetics

Similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver . These properties can significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

Similar compounds can lead to a variety of effects, depending on their specific targets and the cells in which these targets are expressed . These effects can include changes in cellular function, alterations in gene expression, or even cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-2-chlorophenoxy)acetyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the biological environment within the body, including the presence of various enzymes and other biomolecules, can also impact the compound’s action and efficacy .

Propiedades

IUPAC Name |

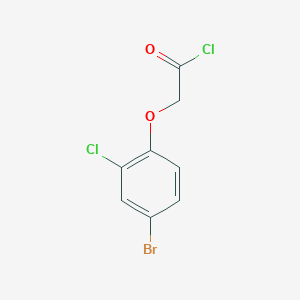

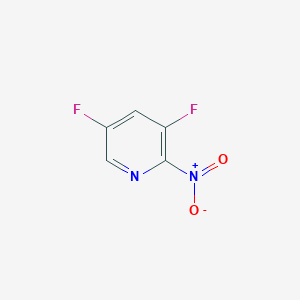

2-(4-bromo-2-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQRZZUQKPZRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)